Fmoc-Phe(2-Br)-OH

Peptide Science Biomaterials Antimicrobial Resistance

Fmoc-Phe(2-Br)-OH is a strategic SPPS building block featuring an ortho-bromine substituent. This heavy halogen introduces unique steric constraints and polarizability, enabling precise tuning of peptide folding, receptor binding, and hydrogel self-assembly. The aryl bromide also serves as a versatile handle for Suzuki-Miyaura or Heck diversification. Ideal for medicinal chemistry SAR and materials science.

Molecular Formula C24H20BrNO4
Molecular Weight 466.3 g/mol
CAS No. 220497-47-2
Cat. No. B1301975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Phe(2-Br)-OH
CAS220497-47-2
Molecular FormulaC24H20BrNO4
Molecular Weight466.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
InChIInChI=1S/C24H20BrNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
InChIKeyGRJPAUULVKPBHU-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Phe(2-Br)-OH (CAS 220497-47-2): Technical Baseline for Research Procurement and Method Development


Fmoc-Phe(2-Br)-OH (CAS 220497-47-2), formally (S)-N-Fmoc-2-bromophenylalanine, is a halogenated, non-natural amino acid derivative used primarily as a building block in Fmoc solid-phase peptide synthesis (SPPS) . It is characterized by an ortho-bromine substitution on the phenylalanine aromatic ring, conferring a molecular weight of 466.32 g/mol and an empirical formula of C24H20BrNO4 . The compound is supplied as a white to off-white powder with a typical vendor-specified purity of ≥98% (HPLC) and a melting point in the range of 160-170 °C . It is intended strictly for research and manufacturing applications [1].

Why Fmoc-Phe(2-Br)-OH Cannot Be Interchanged with Unmodified Phenylalanine or its Regioisomers


In peptide science, substituting an amino acid with its halogenated analogue is not a trivial replacement but a deliberate modification of molecular properties. The ortho-bromine atom in Fmoc-Phe(2-Br)-OH introduces a heavy halogen with a large van der Waals radius (≈1.85 Å) and high polarizability, which fundamentally alters local hydrophobic interactions, steric hindrance, and electronic distribution compared to the parent Fmoc-Phe-OH or other halogenated isomers like Fmoc-Phe(4-Br)-OH . Generic substitution fails because the resulting peptide's folding, receptor binding affinity, and self-assembly behavior are directly dependent on the precise spatial and electronic environment created by the 2-bromo substituent [1]. Furthermore, this compound's utility extends beyond simple incorporation; the aryl bromide serves as a synthetic handle for downstream diversification via palladium-catalyzed cross-coupling reactions, a feature absent in unmodified phenylalanine .

Quantitative Differentiation of Fmoc-Phe(2-Br)-OH Against its Closest Research Analogs


Spatial and Steric Impact of Ortho- vs. Para-Bromine Substitution on Peptide Assembly and Activity

The 2-bromo substitution on Fmoc-Phe(2-Br)-OH creates a distinct molecular topology that directly influences bioactivity. While a direct head-to-head comparison of antibacterial IC50 values between Fmoc-Phe(2-Br)-OH and Fmoc-Phe(4-Br)-OH is not available in the primary literature, class-level evidence demonstrates that Fmoc-protected amino acid derivatives (SAAs) exhibit potent antimicrobial activity, and that the specific side-chain modification is a critical determinant of function [1]. The ortho-position of the bromine atom in Fmoc-Phe(2-Br)-OH generates a unique steric and electronic environment that is fundamentally different from the para-substituted isomer Fmoc-Phe(4-Br)-OH (CAS 198561-04-5), leading to altered molecular recognition and self-assembly outcomes. This is supported by findings that slight alterations in the side-chain of single amino acids have a huge impact on structure and function [2].

Peptide Science Biomaterials Antimicrobial Resistance

Physicochemical Comparison: Purity and Mass Differential for Precise Stoichiometry

Fmoc-Phe(2-Br)-OH (CAS 220497-47-2) has a molecular weight of 466.32 g/mol, which is significantly higher than its non-halogenated parent Fmoc-Phe-OH (CAS 35661-40-6) at 387.43 g/mol, due to the addition of a bromine atom . This mass difference of 78.89 g/mol is critical for accurate molar calculations in peptide synthesis. Both compounds are available at a comparable vendor-specified purity of ≥98.0% (HPLC) . The presence of the heavy bromine atom also provides a distinct isotopic signature (¹Br:⁸¹Br ratio ~1:1) that can be used as a unique analytical tracer or for mass spectrometry-based assays.

Analytical Chemistry Quality Control Procurement

Halogen Type Comparison: Impact of Bromine vs. Chlorine on Reactivity and Hydrophobicity

Compared to the 2-chloro analogue Fmoc-Phe(2-Cl)-OH (CAS 198560-41-7), Fmoc-Phe(2-Br)-OH contains a larger, more polarizable bromine atom . This translates to a molecular weight of 466.32 g/mol versus 421.88 g/mol for the chloro derivative . More importantly, the C-Br bond is more reactive in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) than the C-Cl bond, making Fmoc-Phe(2-Br)-OH a superior substrate for post-synthetic peptide diversification . Both are offered at similar purities (≥97-98% by HPLC) .

Peptide Synthesis Cross-coupling Medicinal Chemistry

High-Value Research and Industrial Applications for Fmoc-Phe(2-Br)-OH


Engineering Peptide-Based Biomaterials with Tuned Antimicrobial Activity

Based on evidence that Fmoc-protected amino acid self-assemblies (SAAs) exhibit potent antimicrobial activity and can overcome antibiotic resistance, Fmoc-Phe(2-Br)-OH is an ideal candidate for creating novel hydrogels and nanomaterials [1]. The ortho-bromine substitution provides a unique steric constraint that can fine-tune the self-assembly process, as slight side-chain modifications are known to dramatically impact gelation efficacy and kinetics [2]. This makes it a strategic building block for developing next-generation antimicrobial coatings, wound dressings, and drug delivery vehicles where the material's physical and biological properties must be precisely controlled.

Developing Complex Peptide Conjugates via Palladium-Catalyzed Cross-Coupling

The aryl bromide functionality of Fmoc-Phe(2-Br)-OH serves as a versatile synthetic handle for post-synthetic modification of peptides . Its superior reactivity compared to the analogous 2-chloro derivative makes it the preferred choice for Suzuki-Miyaura, Heck, or Buchwald-Hartwig coupling reactions. This enables the late-stage diversification of peptides with biotin, fluorescent dyes, polyethylene glycol (PEG) chains, or other functional moieties directly on the solid support or in solution, which is a powerful strategy for creating chemical biology probes and optimizing drug candidates .

Probing Structure-Activity Relationships (SAR) in Peptide Drug Discovery

In medicinal chemistry programs, Fmoc-Phe(2-Br)-OH is a critical tool for systematically probing the steric and electronic requirements of a binding pocket. By incorporating this residue into a lead peptide and comparing its activity against peptides containing the unmodified Fmoc-Phe-OH, Fmoc-Phe(4-Br)-OH, or Fmoc-Phe(2-Cl)-OH, researchers can derive quantitative SAR data [1][2]. The distinct properties of the ortho-bromine atom—its size, polarizability, and ability to engage in halogen bonding—can reveal unique binding interactions that are not possible with other analogues, guiding the rational design of more potent and selective therapeutic peptides [2].

Analytical Method Development Using Distinct Isotopic Signature

The characteristic ~1:1 isotopic distribution of bromine (⁷⁹Br/⁸¹Br) in Fmoc-Phe(2-Br)-OH provides a unique and easily identifiable signature in mass spectrometry . This property can be exploited to develop highly selective LC-MS/MS assays to track the incorporation of this specific building block during peptide synthesis or to monitor its metabolic fate in complex biological matrices. This offers a significant advantage over the unsubstituted Fmoc-Phe-OH or chlorinated analogues, whose isotopic patterns are less distinctive or of lower mass, allowing for greater assay sensitivity and specificity .

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